7-hydroxythieno[3,2-b]pyridine-2-carbonitrile
CAS No.: 1934828-76-8
Cat. No.: VC11477266
Molecular Formula: C8H4N2OS
Molecular Weight: 176.20 g/mol
* For research use only. Not for human or veterinary use.
![7-hydroxythieno[3,2-b]pyridine-2-carbonitrile - 1934828-76-8](/images/no_structure.jpg)
Specification
CAS No. | 1934828-76-8 |
---|---|
Molecular Formula | C8H4N2OS |
Molecular Weight | 176.20 g/mol |
IUPAC Name | 7-oxo-4H-thieno[3,2-b]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C8H4N2OS/c9-4-5-3-6-8(12-5)7(11)1-2-10-6/h1-3H,(H,10,11) |
Standard InChI Key | NBLPKZQKXSTDKG-UHFFFAOYSA-N |
Canonical SMILES | C1=CNC2=C(C1=O)SC(=C2)C#N |
Introduction
7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile is a heterocyclic compound featuring a thienopyridine framework. It contains a hydroxyl group at the 7-position and a cyano group at the 2-position of the pyridine ring, contributing to its unique chemical properties. The thienopyridine structure combines elements of both thiophene and pyridine, resulting in a compound with interesting electronic and steric characteristics that can influence its reactivity and biological activity.
Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Number | 1934828-76-8 |
Molecular Formula | C₈H₄N₂OS |
Molecular Weight | 176.20 g/mol |
InChIKey | NBLPKZQKXSTDKG-UHFFFAOYSA-N |
SMILES | C1=CNC2=C(C1=O)SC(=C2)C#N |
Synthesis and Chemical Reactivity
The synthesis of 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. The compound's reactivity is influenced by its functional groups, with the hydroxyl group participating in hydrogen bonding and the cyano group acting as an electron-withdrawing group.
Notable Reactions
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Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, which are crucial in molecular recognition and biological interactions.
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Electron-Withdrawing Effects: The cyano group enhances the compound's reactivity by withdrawing electrons from the thienopyridine ring.
Potential Applications
7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile has potential applications in several fields, including medicinal chemistry and material science. Its unique structure and functional groups make it a candidate for interaction studies with biological targets.
Biological Activity
Interaction studies involving this compound focus on its binding affinity with biological targets. Techniques such as molecular docking and cell-based assays are often utilized to assess its potential biological activity.
Related Compounds
Several compounds share structural similarities with 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile, each with unique features that could lead to different applications:
Compound Name | Structure Type | Unique Features |
---|---|---|
Thieno[3,2-b]pyridine | Heterocyclic | Lacks hydroxyl and cyano groups; basic structure |
5-Hydroxythieno[3,2-b]pyridine | Hydroxyl substitution | Hydroxyl at position 5 instead of position 7 |
Thieno[3,2-b]pyridine-2-carboxylic acid | Carboxylic acid | Contains a carboxylic acid group instead of cyano |
6-Methylthieno[3,2-b]pyridine | Methyl substitution | Methyl group at position 6 alters electronic properties |
Safety and Hazards
7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed, in contact with skin, and causes serious eye irritation .
Hazard Classification
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
Given the limited availability of specific research findings directly related to 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile, further studies are needed to fully explore its chemical properties, biological activity, and potential applications.
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